An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Methyl-4-nitrophenyl isothiocyanate
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Methyl-4-nitrophenyl isothiocyanate
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Methyl-4-nitrophenyl isothiocyanate. This compound, featuring a reactive isothiocyanate group and an electron-deficient nitrophenyl scaffold, serves as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the practical utility of this reagent. We will explore its synthesis from readily available starting materials, delve into its characteristic reactions with various nucleophiles, and highlight its role in the generation of novel bioactive molecules, including potential therapeutic agents. All protocols are presented with a focus on causality and self-validation, supported by authoritative references.
Introduction
2-Methyl-4-nitrophenyl isothiocyanate is an aromatic organic compound characterized by the presence of three key functional groups: a methyl group, a nitro group, and an isothiocyanate group, all attached to a benzene ring. The interplay of these functionalities dictates its chemical behavior and renders it a valuable building block in synthetic chemistry. The electrophilic carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack, providing a reliable handle for the construction of thiourea, thiocarbamate, and other sulfur- and nitrogen-containing heterocyclic systems. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic aromatic substitution and can also be reduced to an amino group, offering further avenues for molecular elaboration. Isothiocyanates, as a class of compounds, are of significant interest due to their prevalence in natural products and their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide aims to provide a detailed exploration of the chemical landscape of 2-Methyl-4-nitrophenyl isothiocyanate, empowering researchers to leverage its properties in their synthetic endeavors.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of a reagent is paramount for its effective and safe utilization in any experimental setting.
Structural and Molecular Data
The structural and molecular characteristics of 2-Methyl-4-nitrophenyl isothiocyanate are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Structure | ||
| Molecular Formula | C₈H₆N₂O₂S | [3] |
| Molecular Weight | 194.21 g/mol | [3] |
| CAS Number | 135805-96-8 | [3] |
| IUPAC Name | 1-isothiocyanato-2-methyl-4-nitrobenzene | PubChem |
Physical Properties
The physical state and solubility of a compound are critical considerations for reaction setup and purification.
| Property | Value | Source(s) |
| Appearance | Off-white solid | ChemicalBook |
| Melting Point | 82°C | ChemicalBook |
| Boiling Point | 354.1°C at 760 mmHg | ChemicalBook |
| Solubility | Information not widely available, but expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | General Chemical Knowledge |
Synthesis of 2-Methyl-4-nitrophenyl isothiocyanate
The most common and practical approach for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with a thiocarbonyl transfer reagent. For 2-Methyl-4-nitrophenyl isothiocyanate, the starting material is the readily available 2-methyl-4-nitroaniline. Two well-established methods are presented below.
Synthesis via Carbon Disulfide
This method involves the in-situ formation of a dithiocarbamate salt from the primary amine and carbon disulfide, followed by desulfurization to yield the isothiocyanate. This approach is often favored due to the lower toxicity of the reagents compared to thiophosgene.[4]
Diagram: Synthesis of 2-Methyl-4-nitrophenyl isothiocyanate from 2-methyl-4-nitroaniline
Caption: One-pot synthesis of 2-Methyl-4-nitrophenyl isothiocyanate.
Experimental Protocol: One-Pot Synthesis from 2-methyl-4-nitroaniline [4][5]
-
Reaction Setup: In a well-ventilated fume hood, to a stirred mixture of 2-methyl-4-nitroaniline (1 equivalent) and potassium carbonate (2 equivalents) in a biphasic solvent system of water and dichloromethane (1:1 v/v), add carbon disulfide (1.2 equivalents) dropwise at room temperature.
-
Dithiocarbamate Formation: Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) for the consumption of the starting amine.
-
Desulfurization: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of a desulfurylating agent, such as cyanuric chloride (TCT) (0.5 equivalents) or tosyl chloride (1.1 equivalents), in dichloromethane.[6]
-
Reaction Completion: Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 1-2 hours, or until TLC analysis indicates the complete formation of the product.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-Methyl-4-nitrophenyl isothiocyanate as an off-white solid.
Synthesis via Thiophosgene
The reaction of primary amines with thiophosgene is a classic and highly effective method for the synthesis of isothiocyanates.[7][8] However, due to the high toxicity and volatility of thiophosgene, this method requires stringent safety precautions.
Experimental Protocol: Synthesis using Thiophosgene [8]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, dissolve 2-methyl-4-nitroaniline (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform.
-
Base Addition: Add a base, such as triethylamine (2.2 equivalents) or calcium carbonate, to the solution to act as a hydrogen chloride scavenger.
-
Thiophosgene Addition: Cool the mixture to 0°C in an ice bath. Add a solution of thiophosgene (1.1 equivalents) in the same solvent dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Filter the reaction mixture to remove the precipitated salt of the base. Wash the filtrate with dilute hydrochloric acid, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-Methyl-4-nitrophenyl isothiocyanate stems from the electrophilic nature of the central carbon atom of the isothiocyanate group (-N=C=S). This carbon is susceptible to attack by a wide range of nucleophiles, leading to the formation of diverse molecular architectures.
Reaction with Amines: Synthesis of Thiourea Derivatives
The reaction of isothiocyanates with primary and secondary amines is a robust and high-yielding method for the synthesis of N,N'-disubstituted thioureas. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including as anticancer and antimicrobial agents.[6][9]
Diagram: Synthesis of Thiourea Derivatives
Caption: General reaction scheme for the synthesis of thiourea derivatives.
Experimental Protocol: General Procedure for Thiourea Synthesis [7][9]
-
Reaction Setup: Dissolve 2-Methyl-4-nitrophenyl isothiocyanate (1 equivalent) in a suitable solvent such as dichloromethane, tetrahydrofuran (THF), or ethanol.
-
Amine Addition: To the stirred solution, add the desired primary or secondary amine (1-1.2 equivalents) at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, and the product often precipitates out of the solution. The progress can be monitored by TLC.
-
Product Isolation: If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry. If the product remains in solution, remove the solvent under reduced pressure.
-
Purification: The crude thiourea derivative can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography if necessary.
This reaction is highly versatile and has been employed in the synthesis of a wide array of thiourea derivatives with potential applications as kinase inhibitors and other therapeutic agents.
Reaction with Thiols: Synthesis of Dithiocarbamates
Thiols, being soft nucleophiles, readily react with the electrophilic carbon of the isothiocyanate group to form dithiocarbamate linkages.
Experimental Protocol: Synthesis of Dithiocarbamates
-
Reaction Setup: Dissolve 2-Methyl-4-nitrophenyl isothiocyanate (1 equivalent) in an aprotic solvent like THF or acetonitrile.
-
Thiolate Formation: Add a base such as triethylamine or sodium hydride (1.1 equivalents) to a solution of the desired thiol (1 equivalent) in the same solvent to generate the thiolate in situ.
-
Nucleophilic Addition: Slowly add the isothiocyanate solution to the thiolate solution at room temperature.
-
Reaction Completion and Work-up: Stir the reaction mixture for 2-6 hours. After completion (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Role as an Intermediate in the Synthesis of Bioactive Molecules
2-Methyl-4-nitrophenyl isothiocyanate is a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. The isothiocyanate moiety provides a versatile handle for building molecular complexity, while the nitro group can be a pharmacophoric feature or a synthetic handle for further transformations.
Application in the Synthesis of Antitubercular Agents:
The thiourea linkage derived from isothiocyanates is a common motif in compounds with antitubercular activity. While direct synthesis of known drugs from 2-Methyl-4-nitrophenyl isothiocyanate is not prominently documented, its structural analogues are utilized in the synthesis of compounds screened for antitubercular properties.[10][11][12][13][14] The general strategy involves reacting the isothiocyanate with various amine-containing heterocyclic scaffolds to generate a library of thiourea derivatives for biological evaluation.
Precursor to Kinase Inhibitors:
Many kinase inhibitors feature a urea or thiourea core to engage in hydrogen bonding interactions within the ATP-binding pocket of the enzyme. Although specific examples detailing the use of 2-Methyl-4-nitrophenyl isothiocyanate in the synthesis of marketed kinase inhibitors like Dasatinib are not direct, the synthesis of Dasatinib analogues has been explored using related isothiocyanates.[3][15][16][17][18] The general synthetic approach would involve the reaction of 2-Methyl-4-nitrophenyl isothiocyanate with an appropriate amino-heterocycle, which forms a key fragment of the target kinase inhibitor.
Synthesis of Benzothiazole Derivatives:
Isothiocyanates can serve as precursors for the synthesis of benzothiazoles, a class of heterocyclic compounds with a broad spectrum of biological activities.[2][19][20][21][22] One synthetic route involves the intramolecular cyclization of an ortho-mercapto-substituted thiourea, which can be formed from the corresponding ortho-aminothiophenol and an isothiocyanate.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Methyl-4-nitrophenyl isothiocyanate.
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
In case of contact with skin, wash with plenty of water.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled, remove person to fresh air and keep comfortable for breathing.
-
Store in a well-ventilated place. Keep container tightly closed. Store locked up.[3]
-
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Methyl-4-nitrophenyl isothiocyanate is a versatile and valuable chemical intermediate with a well-defined reactivity profile. Its ability to readily undergo nucleophilic addition reactions, particularly with amines to form thiourea derivatives, makes it a cornerstone reagent in the synthesis of a wide range of organic compounds. Its application in the generation of molecules with potential therapeutic value, especially in the areas of cancer and infectious diseases, underscores its importance in modern drug discovery and development. This guide has provided a detailed overview of its chemical properties, established synthetic protocols, and key applications, offering a solid foundation for researchers to effectively and safely incorporate this compound into their synthetic strategies.
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Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). PubMed Central. [Link]
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A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). PubMed Central. [Link]
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A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). Beilstein Journal of Organic Chemistry. [Link]
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Phenyl isothiocyanate. (n.d.). Organic Syntheses. [Link]
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Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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- Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (2021). AIR Unimi.
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- US20130030177A1 - Synthesis process of dasatinib and intermediate thereof. (n.d.).
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- Intermediates of Dasatinib. (n.d.). Manus Aktteva Biopharma LLP.
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